molecular formula C21H17N3O3 B11519093 N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide

N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B11519093
M. Wt: 359.4 g/mol
InChI Key: XFYJQJSBVUWLOI-UHFFFAOYSA-N
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Description

N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in various fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has shown potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets . In medicine, it is being explored for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes .

Comparison with Similar Compounds

N’-[(3E)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1-HYDROXYNAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its specific structure and the presence of both indole and hydrazide moieties. Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid, which also exhibit diverse biological activities .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)imino-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-2-24-17-10-6-5-9-15(17)18(21(24)27)22-23-20(26)16-12-11-13-7-3-4-8-14(13)19(16)25/h3-12,25,27H,2H2,1H3

InChI Key

XFYJQJSBVUWLOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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